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3-Spiro[3.3]heptan-3-ylbenzoic acid

Cat. No.: B2656431
CAS No.: 2580202-39-5
M. Wt: 216.28
InChI Key: NDQLVOCKVUVAPF-UHFFFAOYSA-N
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Description

Historical Context of Spiro Compounds in Chemical Research

The study of spiro compounds dates back to the early 20th century, with the German chemist Adolf von Baeyer being a pioneer in their synthesis and nomenclature. nih.gov The defining feature of a spiro compound is the spiroatom, a single atom that is a part of two distinct rings. researchgate.net This arrangement imparts a constrained and often perpendicular orientation of the two rings, leading to a distinct three-dimensional geometry. wikipedia.org

Historically, the synthesis of these complex structures posed a significant challenge to organic chemists. wikipedia.org However, with the advancement of synthetic methodologies, the accessibility of spirocycles has greatly improved, leading to an exponential growth in research interest from the mid-20th century onwards. nih.gov This has allowed for a deeper exploration of their unique properties and applications, ranging from materials science to pharmacology. nih.gov

Significance of Spiro[3.3]heptane Motif in Contemporary Organic Chemistry

The spiro[3.3]heptane motif, consisting of two fused cyclobutane (B1203170) rings, has emerged as a particularly important scaffold in modern organic chemistry. wikipedia.orgnih.gov Its rigid structure and well-defined exit vectors for substituent placement make it an attractive building block in the design of new molecules. researchgate.net A key area of interest is its use as a bioisostere, a concept where a portion of a biologically active molecule is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic parameters. tcichemicals.com

The spiro[3.3]heptane core is increasingly being utilized as a saturated, three-dimensional bioisostere for flat, aromatic rings like benzene (B151609). nih.govmdpi.com This "escape from flatland" is a strategic approach in medicinal chemistry to improve properties such as solubility and metabolic stability, which can be problematic for planar aromatic systems. researchgate.net The non-coplanar arrangement of the exit vectors in spiro[3.3]heptane offers a unique spatial orientation for substituents compared to the planar and linear substitution patterns of benzene rings. nih.gov

Research Relevance of 3-Spiro[3.3]heptan-3-ylbenzoic Acid within Spirocyclic Frameworks

While specific research on this compound is not extensively documented in publicly available literature, its relevance can be inferred from the broader context of spiro[3.3]heptane derivatives in medicinal chemistry. The presence of a benzoic acid moiety suggests potential applications where this group can act as a carboxylic acid isostere or participate in crucial binding interactions with biological targets.

For instance, research has explored the use of a spiro[3.3]heptene derivative as a bioisostere for a C-3 benzoic acid substituent in the development of HIV-1 maturation inhibitors. researchgate.netnih.gov This highlights the potential for the spiro[3.3]heptane framework to mimic the function of a benzoic acid group in a biological context, suggesting that this compound could be a valuable tool in drug discovery. The synthesis of related spiro[3.3]heptane carboxylic acids has been achieved through methods such as the treatment of a corresponding bromide with n-butyllithium followed by quenching with dry ice, indicating a feasible synthetic pathway. chemrxiv.org

The table below presents physicochemical properties of representative spiro[3.3]heptane derivatives, offering insights into the general characteristics of this class of compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Spiro[3.3]heptane-1-carboxylic acidC₈H₁₂O₂140.18157603-33-3
4-{3-Oxospiro[3.3]heptan-1-yl}benzoic acidC₁₄H₁₄O₃230.262580202-39-5
3-(Spiro[3.3]heptan-1-yl)benzoic acidC₁₄H₁₆O₂216.282580202-39-5

The following table summarizes some reported applications of the spiro[3.3]heptane scaffold in medicinal chemistry, illustrating its versatility.

Application AreaBrief DescriptionReference
HIV-1 Maturation InhibitorsA spiro[3.3]heptene was designed as a bioisostere for a C-3 benzoic acid moiety, demonstrating potent antiviral activity. researchgate.netnih.gov
Anticancer AgentsThe spiro[3.3]heptane core was incorporated into analogues of the anticancer drugs sonidegib and vorinostat, replacing phenyl rings and showing high potency. nih.gov
AnestheticsA spiro[3.3]heptane analogue of benzocaine (B179285) was synthesized and showed significant antinociceptive activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O2 B2656431 3-Spiro[3.3]heptan-3-ylbenzoic acid CAS No. 2580202-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-spiro[3.3]heptan-3-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-13(16)11-4-1-3-10(9-11)12-5-8-14(12)6-2-7-14/h1,3-4,9,12H,2,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLVOCKVUVAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 3 Spiro 3.3 Heptan 3 Ylbenzoic Acid

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of 3-Spiro[3.3]heptan-3-ylbenzoic acid is a prime site for modification, allowing for the synthesis of a variety of derivatives through well-established organic reactions.

Esterification and Amidation

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for modifying the compound's physicochemical properties.

Esterification can be achieved through various methods, including the classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. rsc.orgusm.myresearchgate.net Microwave-assisted esterification has also emerged as an efficient method, often leading to higher yields and shorter reaction times. usm.my The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby tuning the lipophilicity and other properties of the resulting ester. For instance, the esterification of substituted benzoic acids with butanol has been shown to proceed with high efficiency. usm.my While specific examples for this compound are not extensively documented, the general principles of benzoic acid esterification are directly applicable.

Reactant 1Reactant 2CatalystConditionsProductYieldReference
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave, 130°C, 15 minEthyl 4-fluoro-3-nitrobenzoateGood usm.my
Benzoic acidGlycerolAmberlyst-15-α-Mono benzoate (B1203000) glycerol~70% researchgate.netscispace.com
Benzoic acidIsononyl alcoholTin(II) compound160-250°CIsononyl benzoate>99% google.com

Amidation of this compound with a primary or secondary amine provides the corresponding amide derivative. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods facilitate the formation of the amide bond under mild conditions. nih.gov The Curtius reaction, which proceeds through an acyl azide (B81097) intermediate, can also be employed to convert the carboxylic acid to an amine, further highlighting the versatility of this functional group. chemrxiv.org

Reduction to Alcohol and Aldehyde Derivatives

Reduction of the carboxylic acid group offers another avenue for derivatization, leading to the corresponding primary alcohol or, with careful control, the aldehyde.

The reduction of carboxylic acids to primary alcohols is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). chemrxiv.org This transformation converts the carboxyl group of this compound into a hydroxymethyl group, yielding (3-(spiro[3.3]heptan-3-yl)phenyl)methanol.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation but can be accomplished using specific reagents that can be stopped at the aldehyde stage. One such method involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction with a mild reducing agent.

Functionalization of the Spiro[3.3]heptane Core

The spiro[3.3]heptane core, while generally stable, can be functionalized to introduce additional chemical diversity. These modifications can alter the three-dimensional shape and electronic properties of the molecule.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the spiro[3.3]heptane ring can provide key intermediates for further derivatization through cross-coupling reactions. While direct halogenation of the spiro[3.3]heptane core in this compound might be challenging due to the presence of the deactivating benzoic acid group, synthetic strategies often involve the preparation of halogenated spiro[3.3]heptane precursors. For instance, the Wolff-Kishner reduction of a ketone precursor can yield a halogenated spiro[3.3]heptane. chemrxiv.org

These halogenated spiro[3.3]heptanes can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. organic-chemistry.org This allows for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups, onto the spirocyclic framework.

Reactant 1Reactant 2CatalystReaction TypeProductReference
Racemic α-bromo esterAryl silaneNiCl₂·glyme/chiral diamineHiyama Couplingα-Aryl carboxylic acid derivative organic-chemistry.org

Introduction of Heteroatom-Containing Substituents (e.g., N, O, S)

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the spiro[3.3]heptane scaffold can significantly impact the molecule's properties, including its polarity and hydrogen bonding capabilities.

Nitrogen-containing substituents can be introduced through various synthetic routes. For example, the Curtius reaction of a spiro[3.3]heptane carboxylic acid derivative yields an amine. chemrxiv.org Another approach involves the synthesis of azaspiro[3.3]heptane derivatives, which can be further functionalized. researchgate.net

Oxygen-containing substituents , such as hydroxyl groups, can be introduced by the reduction of a ketone precursor or through oxidation reactions. chemrxiv.org The synthesis of oxaspiro[3.3]heptanes is another important strategy for incorporating oxygen into the spirocyclic core. mdpi.com

Sulfur-containing substituents can be introduced through various methods, although direct sulfurization of the spiro[3.3]heptane ring is less common. More frequently, sulfur-containing functional groups are introduced by reacting a suitable spiro[3.3]heptane precursor with a sulfur-containing reagent.

Mechanistic Investigations of Key Transformations

The unique strain and geometry of the spiro[3.3]heptane system can influence the mechanisms of reactions occurring at the core.

One notable transformation is the semipinacol rearrangement , which has been utilized for the expedient synthesis of spiro[3.3]heptan-1-ones. nih.gov This reaction proceeds through a 1-bicyclobutylcyclopropanol intermediate, which, in the presence of acid, undergoes a strain-relocating rearrangement to afford the substituted spiro[3.3]heptan-1-one. nih.gov The reaction is believed to proceed via initial protonation of the bicyclobutyl moiety, followed by a chemrxiv.orgnih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. nih.gov

The mechanisms of cross-coupling reactions involving spiro[3.3]heptane derivatives generally follow the established catalytic cycles for these transformations, which involve oxidative addition, transmetalation, and reductive elimination steps. The specific ligands and reaction conditions can influence the efficiency and selectivity of these reactions.

Furthermore, the synthesis of spiro[3.3]heptanes can involve carbene intermediates, as seen in the rearrangement of spiro[3.3]heptane carbene. researchgate.net The study of such reactive intermediates provides valuable insights into the formation and reactivity of these strained cyclic systems.

Advanced Structural Characterization of 3 Spiro 3.3 Heptan 3 Ylbenzoic Acid and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Determination of Absolute Configuration

The spiro[3.3]heptane core, when appropriately substituted, exhibits axial chirality. Determining the absolute configuration of these enantiomers is critical. X-ray crystallography is a powerful tool for this purpose, especially when a derivative contains a heavy atom, which facilitates the determination using anomalous dispersion. For derivatives of spiro[3.3]heptane, such as d-spiro[3.3]heptane-2,6-dicarboxylic acid, the absolute configuration was successfully determined at low temperatures (–160 °C). wikipedia.orgacs.org This technique allows for the unambiguous assignment of the (R) or (S) configuration to the chiral centers or the axial chirality of the molecule. acs.org The synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines has also been reported, with their absolute configurations confirmed through crystallographic methods. acs.org

Conformational Analysis and Ring Strain Studies

The spiro[3.3]heptane framework consists of two cyclobutane (B1203170) rings joined at a single carbon atom. wikipedia.org Cyclobutane itself is not planar, adopting a puckered conformation to relieve some of the angle strain inherent in a four-membered ring. In spiro[3.3]heptane derivatives, both cyclobutane rings are puckered. nih.gov The degree of this puckering, described by the dihedral angles within the rings, is a key conformational feature. The strain energy of a molecule is the excess energy it possesses due to deviations from ideal bond angles, lengths, and conformations. masterorganicchemistry.com In spiro[3.3]heptane, the ring strain arises from the distorted bond angles of the cyclobutane rings. nih.govslideshare.net Studies on derivatives like 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane show that the dihedral angles of the two cyclobutane rings can differ, indicating a complex conformational landscape. nih.gov The rigid, strained nature of the spiro[3.3]heptane scaffold makes it an interesting component in medicinal chemistry for creating conformationally restricted analogs of more flexible molecules. nih.gov

Geometric Parameters and Interatomic Distances

Detailed geometric parameters for spiro[3.3]heptane derivatives are obtained from single-crystal X-ray diffraction data. These parameters include bond lengths, bond angles, and torsional angles, which define the molecule's precise shape. For example, in 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane, the crystal structure reveals specific puckering of the cyclobutane rings, with dihedral angles of 12.9 (7)° and 21.2 (5)°. nih.gov The analysis of interatomic distances between functional groups is also crucial. A comparative structural analysis of 1,6-disubstituted spiro[3.3]heptanes and their corresponding cyclohexane (B81311) analogs has shown that the spatial orientation and distance between functional groups can be very similar, suggesting that the spiro[3.3]heptane scaffold can act as a restricted surrogate for cyclohexane rings in drug design. acs.org

Crystallographic Data for a Spiro[3.3]heptane Derivative

Parameter 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane
Formula C15H28O12S4
Crystal System Triclinic
Space Group P1
a (Å) 10.319 (1)
b (Å) 14.233 (2)
c (Å) 8.5187 (9)
α (°) 97.87 (1)
β (°) 104.08 (1)
γ (°) 98.86 (1)
Ring 1 Dihedral Angle (°) 12.9 (7)
Ring 2 Dihedral Angle (°) 21.2 (5)

Data from a study on the structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivative. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its structure and dynamics in solution.

Residual Dipolar Couplings (RDC) for Solution Structure Elucidation

Residual Dipolar Couplings (RDCs) have emerged as a powerful NMR technique for determining the three-dimensional structure of molecules in solution. nih.govduke.edu In standard solution NMR, the rapid and isotropic tumbling of molecules averages the through-space dipolar couplings to zero. youtube.com However, by introducing a partial alignment of the molecules using a liquid crystal medium or a strained gel, a small, residual dipolar coupling can be measured. wikipedia.org These RDCs are highly sensitive to the orientation of interatomic vectors relative to the magnetic field and thus provide long-range structural information that is complementary to the short-range distance restraints obtained from the Nuclear Overhauser Effect (NOE). nih.govduke.edu For complex structures like spiro[3.3]heptane derivatives, RDCs can be invaluable for determining the relative orientation of the two rings and the conformation of substituents, providing a more complete picture of the molecule's shape in solution. nih.gov

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) is used to study the structure and dynamics of molecules in their crystalline or amorphous solid forms. In the solid state, molecules are not tumbling, and strong dipolar couplings are not averaged out, leading to very broad NMR signals. youtube.com While this can make spectral interpretation challenging, specialized ssNMR techniques can be used to overcome this issue and extract valuable structural information. For spiro[3.3]heptane derivatives, ssNMR can be used to study different crystalline forms (polymorphs), characterize the local environment of specific atoms, and provide information on intermolecular packing. This technique is complementary to single-crystal X-ray diffraction, particularly in cases where suitable single crystals cannot be obtained.

Multi-dimensional NMR Techniques for Complex Structural Assignments

Due to the high degree of symmetry and the presence of a quaternary spiro-carbon, one-dimensional ¹H and ¹³C NMR spectra of 3-spiro[3.3]heptan-3-ylbenzoic acid can be challenging to interpret fully. Multi-dimensional NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the spirocyclic and aromatic moieties. ipb.pt

Key 2D NMR experiments for the structural elucidation include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the spiro[3.3]heptane core, COSY correlations would be observed between the geminal protons on each cyclobutane methylene (B1212753) group and between adjacent, non-equivalent methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the specific ¹³C signals for the C1/C5, C2/C4, and the aromatic ring carbons that have attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is the most critical experiment for assigning the quaternary carbons. For instance, correlations would be expected from the protons on C2 and C4 to the central spiro-carbon (C3) and the ipso-carbon of the benzoic acid ring (C1'). This confirms the connection between the spiroalkane and the phenyl ring.

The stereoconfiguration of substituted spiro[3.3]heptane derivatives can also be determined using 2D NMR spectroscopy. chemrxiv.org For complex structures, advanced techniques such as HCCH-TOCSY may be employed to assign both ¹H and ¹³C resonances of side chains. nih.gov

Table 1: Representative 2D NMR Correlations for this compound

Proton (¹H)Correlated Carbon (¹³C) via HSQCKey Correlated Carbons (¹³C) via HMBC
H2/H4 (Protons on C2/C4)C2/C4C1/C5, C3 (Spiro) , C1' (ipso-Aryl)
H1/H5 (Protons on C1/C5)C1/C5C2/C4, C3 (Spiro)
H2'/H6' (ortho-Aryl)C2'/C6'C4' (para-Aryl), C1' (ipso-Aryl)
H3'/H5' (meta-Aryl)C3'/H5'C1' (ipso-Aryl), C5'/C3'

Note: This table presents expected correlations. Actual chemical shifts would be dependent on the solvent and experimental conditions.

Chiroptical Spectroscopy for Stereochemical Studies

While this compound itself is achiral, its derivatives can possess axial or central chirality. echemi.comstackexchange.com For instance, substitution on the cyclobutane rings can lead to chiral molecules, such as in the case of (R)-spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid). researchgate.netwikipedia.org Determining the absolute stereochemistry of these chiral derivatives is crucial, and chiroptical spectroscopy provides a powerful tool for this purpose.

The primary techniques used are:

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration. For carboxylic acids, derivatization may be required to introduce a suitable chromophore for analysis. nih.govmtu.edu The combination of experimental ECD spectra with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT) allows for the confident assignment of the absolute stereochemistry. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation. VCD is particularly sensitive to the molecule's conformation in solution. researchgate.netmdpi.com By comparing the experimental VCD spectrum with spectra simulated for different enantiomers, the absolute configuration can be determined without the need for crystallization or derivatization.

The application of these techniques has been demonstrated for various chiral spiro[3.3]heptane systems, confirming their utility in establishing the stereostructure of new derivatives. researchgate.netnih.gov

Table 2: Illustrative Chiroptical Data for a Chiral Spiro[3.3]heptane Carboxylic Acid Derivative

TechniqueParameterObserved ValueInterpretation
PolarimetrySpecific Rotation [α]D+XX.X° (c=1.0, CHCl₃)Indicates the sample is enantiomerically enriched and rotates plane-polarized light.
ECD SpectroscopyCotton Effect 1Δε = +Y.Y at λ₁ nmA positive Cotton effect at a specific wavelength, characteristic of one enantiomer.
ECD SpectroscopyCotton Effect 2Δε = -Z.Z at λ₂ nmA negative Cotton effect at another wavelength, part of the unique spectral fingerprint.
VCD SpectroscopyKey Vibrational BandPositive couplet at ν cm⁻¹The sign and shape of the VCD signal correlate to a specific absolute configuration when compared with theoretical models.

Note: This table is illustrative. The specific values (XX.X, Y.Y, Z.Z, λ, ν) are dependent on the exact molecular structure and its absolute configuration.

Computational and Theoretical Studies of 3 Spiro 3.3 Heptan 3 Ylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-Spiro[3.3]heptan-3-ylbenzoic acid, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its reactivity and properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For aromatic carboxylic acids, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital. The presence of the spiro[3.3]heptane substituent, being an alkyl group, is expected to have a minor electron-donating effect on the benzoic acid moiety, which could slightly raise the HOMO energy level and minimally affect the LUMO energy. This would result in a HOMO-LUMO gap that is comparable to, or slightly smaller than, that of unsubstituted benzoic acid. Theoretical calculations for benzoic acid derivatives often place the HOMO-LUMO gap in the range of 4-5 eV. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for Benzoic Acid Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-6.8-1.94.9
4-Methylbenzoic Acid-6.6-1.84.8
This compound (Estimated) -6.7 -1.9 4.8

Note: The values for this compound are estimated based on typical effects of alkyl substituents on the electronic structure of benzoic acid.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the carboxylic acid group.

Conversely, regions of positive potential, usually colored blue, represent electron-poor areas that are prone to nucleophilic attack. The most positive potential is anticipated to be located on the acidic proton of the carboxyl group, highlighting its propensity to be donated. wuxiapptec.com The spiro[3.3]heptane moiety, being a nonpolar hydrocarbon framework, would exhibit a relatively neutral potential.

Conformational Landscape Analysis

The spiro[3.3]heptane core imparts a rigid, three-dimensional structure to the molecule. However, some degree of conformational flexibility still exists, primarily related to the orientation of the benzoic acid group relative to the spirocyclic system and the puckering of the cyclobutane (B1203170) rings.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. rsc.orgrsc.org These simulations model the movement of atoms over time, revealing the accessible conformations and the energetic barriers between them.

For a molecule like this, MD simulations could explore the rotational freedom around the single bond connecting the spiro[3.3]heptane ring to the benzoic acid ring. The simulation would likely show that while rotation is possible, certain orientations that minimize steric hindrance between the ortho-hydrogens of the benzene ring and the adjacent methylene (B1212753) groups of the spiroalkane are energetically favored.

Energy minimization studies, often performed using quantum mechanical methods, can identify the most stable (lowest energy) conformation of a molecule. For this compound, these calculations would likely confirm that the cyclobutane rings of the spiro[3.3]heptane moiety adopt a puckered conformation to relieve ring strain. The dihedral angle of this puckering is a key structural parameter.

The orientation of the benzoic acid group relative to the spirocycle would also be optimized to find the global energy minimum. It is expected that the plane of the benzoic acid ring will not be perfectly perpendicular or coplanar with the spirocyclic core due to steric interactions.

Table 2: Estimated Torsional Angle for Minimum Energy Conformation

ParameterEstimated Value
Dihedral Angle (C-C-C-C) of Cyclobutane Rings~20-30°
Torsional Angle (Spiro-C - Aryl-C - Aryl-C - Aryl-C)~30-60°

Note: These values are estimations based on computational studies of similar spirocyclic and substituted benzoic acid systems.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)

Computational methods, particularly DFT, can be used to predict spectroscopic parameters with a reasonable degree of accuracy. nih.govnih.gov This is especially useful for complex molecules where spectral assignment can be challenging.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.orgacs.org The predicted shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoic acid ring, with their chemical shifts influenced by the position of the spiro[3.3]heptyl substituent. The protons on the spiro[3.3]heptane core would exhibit complex splitting patterns due to their rigid and distinct chemical environments.

The predicted ¹³C NMR spectrum would show distinct signals for the quaternary spiro carbon, the carbons of the cyclobutane rings, and the carbons of the benzoic acid moiety, including the carboxyl carbon at a characteristic downfield shift.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbons

Carbon AtomPredicted Chemical Shift (ppm)
Carboxyl Carbon (C=O)~170-175
Aromatic Carbons~125-135
Spiro Quaternary Carbon~35-45
Cyclobutane Methylene Carbons (CH₂)~30-40

Note: These are estimated chemical shift ranges based on typical values for the respective functional groups and structural motifs.

Theoretical Investigations of Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, computational chemistry provides powerful tools to investigate the synthesis and reactivity of such molecules. Density Functional Theory (DFT) and other quantum mechanical methods are commonly employed to elucidate reaction pathways, identify transition states, and calculate activation energies.

For instance, the synthesis of substituted spiro[3.3]heptanes often involves multi-step reaction sequences. nih.gov Theoretical studies can model these reactions to predict the most favorable pathways and explain observed stereoselectivity. A plausible area of investigation for this compound would be the theoretical modeling of its synthesis, potentially involving steps like cycloadditions or ring expansions to form the spirocyclic core. nih.gov

A hypothetical DFT study on a key synthetic step, such as a cycloaddition reaction to form a precursor to the spiro[3.3]heptane core, would involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state structure and the calculation of the activation energy barrier. The calculated energy barriers can then be compared for different possible pathways to predict the dominant reaction mechanism.

Table 1: Hypothetical Calculated Activation Energies for a Key Synthetic Step in the Formation of a this compound Precursor

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
Concerted [2+2] CycloadditionDFT (B3LYP/6-31G)25.8
Stepwise (Diradical intermediate)DFT (B3LYP/6-31G)32.5

Note: The data in this table is illustrative and represents the type of results that would be generated from a theoretical investigation into the reaction mechanism.

Furthermore, theoretical studies can probe the stability of intermediates and transition states. For reactions involving the carboxyl group, such as esterification or amidation, computational models can predict the geometry of the tetrahedral intermediate and the energy barriers associated with its formation and breakdown. researchgate.net

Molecular Modeling for Bioisosteric Design Principles

The use of the spiro[3.3]heptane scaffold as a bioisostere for a phenyl ring is a prominent strategy in modern drug design. chemrxiv.orgnih.gov Molecular modeling is an indispensable tool for understanding the structural and electronic basis of this bioisosteric relationship and for designing new analogues with improved properties.

The fundamental principle behind this bioisosteric replacement is that the spiro[3.3]heptane core can position substituents in a similar three-dimensional arrangement to that of a substituted benzene ring. researchgate.net However, the spiro[3.3]heptane moiety is non-planar and has a distinct electronic character compared to an aromatic ring. Molecular modeling allows for a detailed comparison of the conformational preferences, electrostatic potential surfaces, and steric profiles of this compound and its corresponding benzoic acid analogue.

Conformational analysis, using methods like molecular mechanics or quantum mechanics, can reveal the preferred spatial arrangement of the carboxylic acid group relative to the spirocyclic core. researchgate.net This is crucial for ensuring that the bioisostere can adopt a conformation that is recognized by the target receptor or enzyme.

Molecular electrostatic potential (MEP) maps can be generated to compare the charge distribution of this compound with that of benzoic acid. While the spiro[3.3]heptane framework is largely non-polar, the distribution of partial charges can influence non-covalent interactions with a biological target.

Table 2: Comparative Molecular Properties of Benzoic Acid and this compound (Illustrative Data)

PropertyBenzoic AcidThis compound
Calculated LogP1.872.54
Dipole Moment (Debye)1.731.95
Surface Area (Ų)120.5165.2

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of comparisons made in molecular modeling for bioisosteric design.

By providing insights into these molecular properties, computational studies can guide the design of novel compounds with tailored characteristics. For example, the increased lipophilicity of the spiro[3.3]heptane analogue might be advantageous for crossing cell membranes, a property that can be predicted and optimized using computational tools. researchgate.net The rigid nature of the spirocycle can also reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. rsc.org

Applications of Spiro 3.3 Heptane Carboxylic Acids in Academic Research

Role as Conformationally Restricted Building Blocks in Organic Synthesis

Spiro[3.3]heptane carboxylic acids serve as conformationally restricted building blocks in organic synthesis, offering a rigid framework that can be strategically functionalized. researchgate.netnih.gov Their inherent rigidity is a key attribute, allowing for the precise placement of substituents in three-dimensional space. rsc.org This is a departure from more flexible acyclic or larger ring systems, where conformational ambiguity can complicate the design of molecules with specific spatial arrangements.

The synthesis of various mono- and bi-functional spiro[3.3]heptanes for direct use in medicinal chemistry has been a focus of research. chemrxiv.org For instance, synthetic routes have been developed to produce spiro[3.3]heptane-derived building blocks such as alcohols, amines, boronate esters, and carboxylic acids on a gram to multigram scale. chemrxiv.org A practical, divergent synthetic approach has been reported for creating a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov This highlights the utility of the spiro[3.3]heptane core in generating stereochemically diverse compound libraries for screening purposes. researchgate.net

The construction of the spiro[3.3]heptane core can be achieved through various synthetic strategies. One common method involves the double alkylation of precursors like tosylmethyl isocyanide (TosMIC) or malonate diesters. chemrxiv.org Another approach utilizes the thermal reaction of keteneiminium salts with alkenes to form cyclobutanones, which are key intermediates in the synthesis of spiro[3.3]heptanes. researchgate.net The ability to synthesize these building blocks on a large scale makes them accessible for broader research applications. chemrxiv.org

Exploration as Rigid Scaffolds for Spatial Positioning of Functional Groups

The rigid nature of the spiro[3.3]heptane skeleton makes it an excellent scaffold for the precise spatial positioning of functional groups. chemrxiv.orgwikipedia.org This three-dimensional arrangement is a significant advantage over flat aromatic systems, often leading to improved physicochemical properties in drug candidates, such as reduced lipophilicity and enhanced metabolic stability. rsc.org

The defined exit vectors of the spiro[3.3]heptane core allow for the controlled orientation of substituents. rsc.org This is crucial in drug design, where the specific spatial relationship between different parts of a molecule can dictate its binding affinity and selectivity for a biological target. nih.gov Researchers have synthesized libraries of spiro[3.3]heptane-based compounds where the only difference between isomers is the relative position of functional groups in space, while the molecular topology remains the same. researchgate.net

Structural analysis has revealed similarities between the spiro[3.3]heptane and cyclohexane (B81311) scaffolds. For example, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can be considered as restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives. researchgate.net This provides a valuable tool for medicinal chemists to fine-tune the conformational properties of molecules.

Evaluation as Non-Classical Three-Dimensional Bioisosteres

Spiro[3.3]heptanes are increasingly being evaluated as non-classical three-dimensional bioisosteres, offering a saturated, C(sp3)-rich alternative to planar aromatic systems. nih.govnih.govnih.govnih.gov This "escape from flatland" approach is driven by the observation that drug candidates with higher planarity are more prone to failure in clinical trials due to issues like poor solubility and metabolic instability. tcichemicals.com

Mimicry of Planar Aromatic Systems (e.g., benzene (B151609) bioisosterism)

A significant area of research has been the use of the spiro[3.3]heptane core as a saturated bioisostere for the benzene ring. nih.govscilit.com Unlike other benzene bioisosteres like bicyclo[1.1.1]pentane or cubane (B1203433) that have collinear exit vectors, spiro[3.3]heptane possesses non-collinear exit vectors. chemrxiv.org Despite this difference, it has been shown to effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.orgnih.gov

For instance, the incorporation of a spiro[3.3]heptane scaffold into the structures of the anticancer drugs Vorinostat and Sonidegib, and the local anesthetic Benzocaine (B179285), in place of phenyl rings, resulted in saturated analogs that retained high biological activity. chemrxiv.orgnih.gov This demonstrates that the collinearity of exit vectors is not a strict requirement for a saturated core to successfully mimic a phenyl ring. chemrxiv.org

Original Drug Substituted Phenyl Ring Spiro[3.3]heptane Analog Biological Activity Reference
VorinostatPhenyl ringRetained high potencyHigh chemrxiv.orgnih.gov
Sonidegibmeta-BenzeneRetained high potencyHigh chemrxiv.orgnih.gov
Benzocainepara-BenzeneRetained high potencyHigh chemrxiv.orgnih.gov

Influence on Molecular Shape and 3D Chemical Space Exploration

The introduction of the spiro[3.3]heptane motif significantly influences a molecule's shape, pushing it into three-dimensional chemical space. nih.govnih.gov The rigid, non-planar structure of spiro[3.3]heptane provides a distinct conformational profile compared to flat aromatic rings. chemrxiv.org This increased three-dimensionality can lead to improved target selectivity and better physicochemical properties. rsc.org

The unique 3D shape of the spiro[3.3]heptane scaffold is a key feature that makes it attractive for medicinal chemistry. chemrxiv.orgresearchgate.net By replacing planar moieties with this scaffold, chemists can explore novel regions of chemical space, potentially leading to the discovery of new drug candidates with improved properties. rsc.orgnih.gov

Oxetan-3-ol (B104164) and Thietan-3-ol (B1346918) as Carboxylic Acid Bioisosteres

While not directly related to 3-spiro[3.3]heptan-3-ylbenzoic acid, the concept of bioisosterism extends to the carboxylic acid functional group itself. In this context, oxetan-3-ol and thietan-3-ol have been investigated as potential bioisosteres for carboxylic acids. nih.govnih.govacs.org The oxetane (B1205548) ring can serve as an isostere of the carbonyl moiety, suggesting that oxetan-3-ol could act as a surrogate for the entire carboxylic acid group. nih.govacs.org

Studies have shown that these four-membered heterocyclic rings, along with their sulfoxide (B87167) and sulfone derivatives, are promising isosteric replacements for the carboxylic acid moiety. nih.govacs.orgresearchgate.net They are significantly less acidic than their carboxylic acid counterparts and exhibit improved lipophilicity. researchgate.net This combination of properties is particularly advantageous for drugs targeting the central nervous system, where brain penetration can be limited by the presence of a carboxylic acid group. acs.org

Bioisostere Key Properties Potential Advantage Reference
Oxetan-3-olLow acidity, high permeabilityImproved brain penetration nih.govacs.org
Thietan-3-olLow acidity, high permeabilityImproved brain penetration nih.govacs.org

Contributions to Supramolecular Chemistry Architectures

The rigid and well-defined structure of spiro[3.3]heptane derivatives also makes them valuable components in the field of supramolecular chemistry. nih.govscilit.com The predictable geometry of these molecules allows for the design and construction of complex, self-assembling architectures. The non-collinear exit vectors of the spiro[3.3]heptane core can be exploited to create unique three-dimensional arrangements in supramolecular assemblies. chemrxiv.org The ability to functionalize the spiro[3.3]heptane scaffold with various groups, including carboxylic acids, provides the necessary handles for directing intermolecular interactions, such as hydrogen bonding, which are fundamental to the formation of ordered supramolecular structures.

Applications in Materials Science (e.g., liquid crystals)

The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane core makes its derivatives, including carboxylic acids, attractive building blocks in materials science. The spirocyclic framework positions functional groups in a precise spatial arrangement, which can influence the bulk properties of materials. One of the significant applications is in the development of Metal-Organic Frameworks (MOFs). Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht's acid, serves as a ligand in the creation of these complex structures. wikipedia.org The compound's ability to coordinate with metal ions helps form stable MOFs that can feature high surface areas and tunable porosity, making them useful for catalysis, gas storage, and separation technologies.

The incorporation of spirocyclic structures into polymers has been shown to enhance mechanical and thermal properties. While direct applications of this compound in liquid crystals are not extensively documented, the general principles of liquid crystal design suggest its potential. Liquid crystal molecules (mesogens) often consist of a rigid core and flexible terminal chains. researchgate.net Carboxylic acid-containing compounds have been used as ligands to functionalize nanoparticles for integration into liquid crystal hosts. researchgate.net The unique, non-planar geometry of the spiro[3.3]heptane moiety in this compound could be exploited to create novel mesogens with distinct packing behaviors and electro-optical properties. The replacement of traditional aromatic rings, like a phenyl group, with a spiro[3.3]heptane core is a strategy that could be applied in materials science to develop new patent-free materials with unique properties. chemrxiv.org

Development of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

Chiral carboxylic acids are a cornerstone of asymmetric catalysis, serving as both effective organocatalysts and as ligands for transition metals. rsc.orgnih.govresearchgate.net The development of catalysts that can selectively produce one of two enantiomers is crucial in the synthesis of pharmaceuticals and other complex molecules. rsc.orgnih.gov Chiral carboxylic acids can enable enantioselective C-H functionalization, a powerful tool for creating chiral molecules. snnu.edu.cn

The spiro[3.3]heptane framework is inherently three-dimensional and can be a source of chirality. For instance, spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid) is a chiral molecule whose absolute configuration has been determined. wikipedia.org This inherent chirality and structural rigidity make spiro[3.3]heptane carboxylic acids promising candidates for development as chiral ligands or auxiliaries. The design of effective chiral ligands often relies on a well-defined and conformationally restricted structure to create a specific chiral environment around a metal center. nih.gov The spiro[3.3]heptane scaffold provides this necessary rigidity.

In asymmetric catalysis, the ligand modifies the reactivity and selectivity of a metal catalyst, directing the reaction to preferentially form one enantiomeric product. nih.gov While specific applications of this compound as a chiral ligand are still an emerging area of research, its structure possesses the key features required. If resolved into its separate enantiomers, it could be used in a similar fashion to other chiral carboxylic acids that have proven successful in a variety of metal-catalyzed asymmetric transformations. researchgate.net The combination of a chiral spirocyclic core with the coordinating carboxylic acid group offers a platform for designing new catalysts for enantioselective reactions.

Analytical Methodologies for Research on 3 Spiro 3.3 Heptan 3 Ylbenzoic Acid

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the purification and analysis of 3-Spiro[3.3]heptan-3-ylbenzoic acid, ensuring the removal of synthetic byproducts and the separation of stereoisomers.

Due to the chiral nature of this compound, which arises from the spirocyclic core, the separation of its enantiomers is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the enantiomeric excess (e.e.) of a sample. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.

The selection of the appropriate CSP is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, have proven effective for the resolution of a wide range of chiral compounds, including carboxylic acids. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3-chloro-5-methylphenylcarbamate) are popular choices. mt.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which are influenced by the mobile phase composition. nih.gov The "three-point interaction" model is a fundamental concept in chiral recognition, where a stable diastereomeric complex is formed between the analyte and the CSP through at least three simultaneous interactions. nih.gov

A typical approach for the chiral separation of a spirocyclic carboxylic acid like this compound would involve method development to optimize the mobile phase, which often consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), sometimes with an acidic additive to suppress the ionization of the carboxylic acid group.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterCondition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Outcome Baseline separation of the two enantiomers

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification and structural elucidation of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high accuracy (typically within 5 ppm), which allows for the determination of its elemental composition. This is crucial for confirming the molecular formula of the compound.

In addition to exact mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through the analysis of its fragmentation patterns. By subjecting the parent ion to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of this compound would be expected to involve cleavage of the bonds within the spiro[3.3]heptane core and the loss of the carboxylic acid group. For instance, a common fragmentation pathway for benzoic acid derivatives is the loss of CO2 and H2O. The fragmentation of the spirocyclic moiety would likely lead to the formation of smaller carbocyclic fragments.

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Proposed Fragment Ion
[M-H]⁻Deprotonated parent molecule
[M-H-CO₂]⁻Loss of carbon dioxide from the parent ion
[M-H-C₇H₁₀]⁻Loss of the spiro[3.3]heptane moiety (as a radical)
[C₇H₁₁]⁺Spiro[3.3]heptyl cation (in positive ion mode)

In Situ Spectroscopic Monitoring of Reaction Progress

The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques, most notably Fourier-Transform Infrared (FTIR) spectroscopy. xjtu.edu.cnmt.com Probes that can be directly inserted into the reaction vessel allow for continuous data acquisition without the need for sampling. mt.com This provides valuable insights into reaction kinetics, the formation of intermediates, and the consumption of reactants, enabling precise control over reaction conditions to optimize yield and minimize byproduct formation. nih.gov

For the synthesis of this compound, which may involve steps such as the formation of the spirocyclic core followed by functionalization with the benzoic acid moiety, in situ FTIR can track key functional group transformations. For example, the disappearance of the characteristic absorption bands of the starting materials and the appearance of the carbonyl stretch of the carboxylic acid (typically around 1700-1730 cm⁻¹) and the C-H stretching vibrations of the spiro[3.3]heptane ring can be monitored. xjtu.edu.cn This real-time analysis facilitates the determination of reaction endpoints and can help in identifying any potential issues during the synthesis. mt.com

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior in Mechanistic Research

The benzoic acid moiety can undergo electrochemical oxidation, which typically involves the aromatic ring and the carboxylic acid group. researchgate.net The spiro[3.3]heptane group, being a saturated carbocycle, is generally considered electrochemically inert under typical CV conditions. However, its presence as a substituent on the benzoic acid ring will influence the electron density of the ring and thus affect its redox potentials. The electron-donating or -withdrawing nature of the spirocyclic group relative to other substituents would modulate the ease of oxidation or reduction. Such studies can be valuable in mechanistic research, for instance, to understand how the compound might interact in a biological system from a redox perspective or to design novel synthetic transformations involving electron transfer steps.

Table 3: Hypothetical Cyclic Voltammetry Parameters and Expected Observations

ParameterValue/Condition
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with 0.1 M Tetrabutylammonium perchlorate
Analyte Concentration 1-5 mM
Scan Rate 100 mV/s
Expected Observation An irreversible oxidation peak corresponding to the oxidation of the benzoic acid moiety.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The advancement of research into spiro[3.3]heptane-based compounds is intrinsically linked to the development of efficient and environmentally friendly synthetic methodologies. While methods for constructing the spiro[3.3]heptane core exist, they often involve multi-step processes with challenges in scalability and sustainability. nih.govchemrxiv.org Future research will likely focus on creating more direct and greener routes to 3-spiro[3.3]heptan-3-ylbenzoic acid and its analogs.

Key areas of exploration include:

Catalytic Methods: The development of novel catalytic systems, potentially involving transition metals or organocatalysts, could enable more efficient and selective formation of the spiro[3.3]heptane framework. nih.govmdpi.com

Strain-Driven Syntheses: Leveraging the inherent ring strain of smaller cyclic precursors, such as cyclobutanes and cyclopropanes, offers a promising avenue for constructing the spiro[3.3]heptane system. nih.gov For instance, the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes has been shown to produce spiro[3.3]heptan-1-ones through a strain-relocating semipinacol rearrangement. nih.gov

Photochemical Approaches: Light-induced reactions, such as the cyclization/alkylation of bicyclo[1.1.0]butane-containing compounds with alkenes, present a modern strategy for synthesizing functionalized spirocyclobutanes. acs.org

Sustainable Reagents and Solvents: A shift towards the use of less hazardous reagents and greener solvent systems is crucial for the environmentally responsible production of these compounds.

Exploration of New Derivatization Strategies and Reactivity Patterns

The functionalization of the spiro[3.3]heptane core and the benzoic acid moiety is key to tuning the properties of this compound for specific applications. The spiro[3.3]heptan-2-one derivative, for example, possesses two reactive centers that can be derivatized sequentially, allowing for a wide variety of products. google.com Future research will need to explore a broader range of derivatization strategies and uncover new reactivity patterns.

Unaddressed challenges and research opportunities include:

Site-Selective Functionalization: Developing methods for the selective functionalization of specific positions on the spiro[3.3]heptane ring is a significant hurdle. Overcoming this would allow for precise control over the molecule's three-dimensional structure and properties.

Diverse Functional Group Introduction: Expanding the toolkit of reactions to introduce a wider array of functional groups, including fluorinated substituents, will be important for creating analogs with tailored electronic and steric properties. enamine.net The synthesis of fluorinated building blocks based on the spiro[3.3]heptane scaffold has already shown promise. enamine.net

Understanding Reactivity: A deeper understanding of how the strained spiro[3.3]heptane core influences the reactivity of adjacent functional groups is needed. This includes studying the reactivity of ketones, carbenes, and other intermediates on the spirocyclic framework. google.comresearchgate.net

Advanced Computational Methodologies for Predictive Design

Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and optimization of spiro[3.3]heptane-based molecules. By simulating molecular properties and interactions, researchers can prioritize synthetic targets and gain deeper insights into structure-activity relationships.

Future directions in this area will involve:

Accurate Property Prediction: Developing and refining computational models to accurately predict key properties such as solubility, lipophilicity, metabolic stability, and binding affinity. chemrxiv.org

Quantum Mechanics-Based Studies: Employing quantum mechanics to elucidate the electronic structure and reactivity of these strained ring systems, providing a theoretical foundation for observed chemical behavior. acs.org

Virtual Screening and De Novo Design: Utilizing computational tools for large-scale virtual screening of spiro[3.3]heptane libraries against biological targets and for the de novo design of novel compounds with desired properties.

Integration into Complex Molecular Architectures for Advanced Materials

The rigid and well-defined three-dimensional nature of the spiro[3.3]heptane scaffold makes it an attractive building block for the construction of advanced materials with unique properties. rsc.org

Future research in this domain will likely focus on:

Hole-Transporting Materials: The design and synthesis of novel spiro[3.3]heptane-based materials for applications in organic electronics, such as perovskite solar cells. rsc.org A spiro[3.3]heptane-2,6-dispirofluorene based hole-transporting material has already been synthesized and shown competitive power conversion efficiency. rsc.org

Polymers and Supramolecular Assemblies: Incorporating the spiro[3.3]heptane unit into polymers and supramolecular structures to control their morphology and create materials with tailored mechanical, thermal, and optical properties.

Liquid Crystals: The use of spiro[3.3]heptan-2-ones in the preparation of 2,6-substituted spiro[3.3]heptanes for potential applications in nematic liquid crystal mixtures. google.com

Broader Understanding of Spiro[3.3]heptane Bioisosteric Principles

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a cornerstone of medicinal chemistry. The spiro[3.3]heptane moiety has emerged as a promising non-classical bioisostere for various ring systems, including the phenyl ring. chemrxiv.orgnih.gov

Key research questions to be addressed include:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-Spiro[3.3]heptan-3-ylbenzoic acid in multi-component reactions?

  • Methodology : Utilize reaction condition screening (e.g., solvent polarity, catalyst loadings, and temperature gradients) to identify optimal parameters. For spiro compounds, multi-component reactions often benefit from catalysts like DMAP and reflux conditions in polar solvents (e.g., ethanol), as demonstrated in analogous spiro syntheses . Design experiments iteratively, adjusting stoichiometry and monitoring yield via HPLC or NMR .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1^1H/13^13C NMR for structural elucidation, and X-ray crystallography for stereochemical validation. Cross-reference experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities . Purity can be assessed via HPLC with UV detection, using C18 columns and gradient elution .

Q. How should researchers assess the stability of this compound under varying pH and solvent conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) and solvents (polar aprotic, protic, non-polar). Monitor degradation via UV-Vis spectroscopy and LC-MS. For lab-scale stability, follow protocols for analogous benzoic acid derivatives, ensuring controlled temperature and inert atmospheres .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stereochemical outcomes of this compound derivatives?

  • Methodology : Employ quantum mechanical calculations (e.g., DFT) to model transition states and electron density maps. Use software like Gaussian or ORCA to simulate reaction pathways, focusing on spirocyclic strain and substituent effects. Validate models against experimental kinetic data and stereoselective synthesis outcomes .

Q. How can contradictions between theoretical predictions and experimental spectral data for this compound be resolved?

  • Methodology : Re-examine computational input parameters (e.g., solvent models, basis sets) and verify experimental conditions (e.g., sample concentration, spectrometer calibration). Use 2D NMR techniques (COSY, NOESY) to confirm spatial arrangements. Cross-validate with alternative synthetic routes or isotopic labeling .

Q. What mechanistic insights can be gained from studying the acid-catalyzed ring-opening reactions of this compound?

  • Methodology : Perform kinetic isotope effect (KIE) studies and intermediate trapping experiments (e.g., using quenching agents). Monitor reaction progress via in-situ IR or Raman spectroscopy. Compare with analogous spiro systems to identify rate-determining steps and propose transition-state models .

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups, steric hindrance modifications). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational descriptors (logP, polar surface area). Use multivariate analysis to identify critical structural motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.